REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C([O-])=O.[NH4+]>C(O)C.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[NH:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
11.44 g
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Type
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reactant
|
Smiles
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COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)NC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
11.8 g
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Type
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reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
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|
Quantity
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10 g
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Type
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catalyst
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Smiles
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[OH-].[OH-].[Pd+2]
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at 95° C. under N2 for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to room temperature
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Type
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FILTRATION
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Details
|
filtered through celite
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Type
|
WASH
|
Details
|
rinsing with ethanol
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=C(C(=C1)N)N)F)NC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.63 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |